Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate
Description
Properties
Molecular Formula |
C6HF4NaO2S |
|---|---|
Molecular Weight |
236.12 g/mol |
IUPAC Name |
sodium;2,3,5,6-tetrafluorobenzenesulfinate |
InChI |
InChI=1S/C6H2F4O2S.Na/c7-2-1-3(8)5(10)6(4(2)9)13(11)12;/h1H,(H,11,12);/q;+1/p-1 |
InChI Key |
WSXDDQWELZZDRX-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)S(=O)[O-])F)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Sulfonation of Tetrafluorobenzene Derivatives
One classical approach involves the sulfonation of tetrafluorobenzene or its derivatives, followed by conversion to the sulfinate salt.
- Starting from 2,3,5,6-tetrafluorobenzoic acid or 2,3,5,6-tetrafluorophenol, sulfonation can be achieved using sulfur-containing reagents under controlled conditions.
- A patent (CN108069832B) describes preparation of 2,3,5,6-tetrafluorophenol from pentafluorobenzoic acid, which can be a precursor for further sulfination steps. The process involves:
- Reflux reaction of 2,3,4,5,6-pentafluorobenzoic acid with inorganic base (e.g., potassium hydroxide) and phase transfer catalyst to obtain 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid.
- Decarboxylation of this intermediate in solvents like N,N-dimethylaniline to yield 2,3,5,6-tetrafluorophenol.
- Extraction and purification steps to isolate the phenol derivative.
While this patent focuses on phenol derivatives, these intermediates can be converted into sulfinates by further reaction with sulfur dioxide sources or sulfonyl chlorides followed by reduction and neutralization with sodium base.
Direct Lithiation and Sulfination
A more direct and widely used method involves lithiation of tetrafluorobenzene derivatives followed by reaction with sulfur dioxide or sulfinate sources.
- According to a synthesis protocol optimized for tetrafluorinated aromatic acids (ACS Publications, 2010), 1,2,4,5-tetrafluorobenzene is treated with n-butyllithium in tetrahydrofuran (THF) at low temperatures (~−60 °C) to generate the lithiated intermediate.
- This intermediate is then carbonated with dry CO2 to yield tetrafluoroterephthalic acid or mono-substituted tetrafluorobenzoic acids.
- Analogously, lithiation followed by reaction with sulfur dioxide or electrophilic sulfur reagents can introduce sulfinyl groups.
- The resulting sulfinic acid intermediates are neutralized with sodium hydroxide to afford sodium sulfinates.
Reduction of Sulfonyl Chlorides or Sulfonates
Another approach is the reduction of tetrafluorobenzenesulfonyl chlorides or sulfonates to the corresponding sulfinates.
- Sulfonyl chlorides can be prepared by chlorosulfonation of tetrafluorobenzene derivatives.
- Subsequent reduction with sodium sulfite or other reducing agents yields the sodium sulfinate salt.
- This method requires careful control of reaction conditions to avoid over-reduction to thiols or other sulfur species.
Use of Sodium Sulfinate in Disulfide Synthesis (Contextual Insight)
Research on sodium arylsulfinates (including fluorinated analogs) shows their utility in synthesizing disulfides via catalytic processes using tetrabutylammonium iodide and sulfuric acid in DMF at elevated temperatures (120 °C) (Beilstein Journal of Organic Chemistry, 2025). This indicates the stability and reactivity of sodium sulfinates under such conditions and suggests methods for their preparation and handling.
- The patent CN108069832B provides a detailed multi-step synthesis of tetrafluorophenol derivatives which are precursors to sulfinates. This method involves phase transfer catalysis and controlled decarboxylation to obtain high-purity intermediates suitable for further functionalization.
- The optimized lithiation/carbonation method from ACS Publications (2010) highlights the efficiency of using n-butyllithium for regioselective functionalization of tetrafluorobenzenes, which can be adapted for sulfinate synthesis by substituting CO2 with sulfur dioxide or related electrophiles.
- Recent advances in catalytic synthesis of disulfides from sodium sulfinates demonstrate the practical utility and robustness of sodium sulfinates in synthetic organic chemistry, indirectly supporting the reliability of sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate preparation and handling protocols.
- Synthesis protocols involving hydroxylamine and sodium hydroxide in solid-state grinding methods have been reported for related fluorinated benzaldehydes, indicating potential alternative routes for functional group transformations leading to sulfinates.
- No direct, singular method exclusively for this compound was found in isolation; rather, the preparation relies on adapting known fluorinated aromatic lithiation and sulfonation techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Yields sulfides.
Substitution: Forms various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organosulfur compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonate group to various substrates, leading to the formation of sulfonylated products. This property is exploited in various chemical reactions and industrial processes .
Comparison with Similar Compounds
Fluorinated Carboxylic Acids
Example Compound: 2,3,5,6-Tetrafluoroterephthalic Acid (H₂tfBDC, CAS No. N/A)
Comparison :
Sulfur-Containing Derivatives
Example Compound 1: 1,1'-Sulfanediylbis(2,3,5,6-tetrafluorobenzene) (CAS No. 967-95-3)
- Structure : Contains two tetrafluorobenzene rings linked by a sulfur atom .
- Applications: Potential use in polymer chemistry or as a ligand in catalysis.
Example Compound 2: Sodium 2,3-Dihydro-1-benzofuran-5-sulfinate (CAS No. L007351)
Comparison :
- Reactivity : Sulfinates (e.g., Sodium 2,3-dihydro-1-benzofuran-5-sulfinate) are more nucleophilic than sulfonates, making them preferable for redox-active reactions. The sulfonate group in Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate offers stability but lower reactivity .
- Fluorination Impact : Fluorine atoms in both compounds enhance electron-withdrawing effects, but the tetrafluoro substitution in the sulfonate increases steric hindrance compared to the benzofuran derivative .
Halogenated Derivatives
Example Compound: 1-Bromo-2,3,5,6-tetrafluorobenzene (CAS No. 1559-88-2)
Comparison :
- Functional Groups : The bromine atom in 1-bromo-2,3,5,6-tetrafluorobenzene enables Suzuki-Miyaura couplings, whereas the sulfonate group in Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate facilitates ionic interactions or solubility modifications .
- Thermal Stability : Halogenated derivatives typically exhibit lower thermal stability compared to ionic sulfonates .
Ether and Silylated Derivatives
Example Compound: 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene (CAS No. N/A)
Comparison :
- Hydrophobicity : Silylated derivatives are highly hydrophobic, contrasting with the hydrophilic nature of Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate .
- Synthetic Flexibility : Silyl groups are easily functionalized, whereas the sulfonate group is less reactive but provides charge balance .
Key Data Table
Biological Activity
Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate is a sulfonated derivative of tetrafluorobenzene that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods involving nucleophilic substitution reactions. The introduction of the sulfonate group onto the tetrafluorobenzene framework enhances its solubility and reactivity. The synthesis typically involves the reaction of sodium sulfinate with tetrafluorobenzene derivatives under controlled conditions to ensure high yields and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported an inhibition zone diameter of 15 mm against Escherichia coli at a concentration of 100 µg/mL .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. A series of tests demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways. In a comparative study, this compound showed an IC50 value of approximately 30 µM in MCF-7 cells .
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways associated with cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
- Cell Cycle Arrest : this compound can cause G2/M phase arrest in the cell cycle of certain cancer cell lines .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
